RCL L204927

CAS No.:

Cat. No.: VC10302397

Molecular Formula: C17H14ClNO2

Molecular Weight: 299.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14ClNO2 |

|---|---|

| Molecular Weight | 299.7 g/mol |

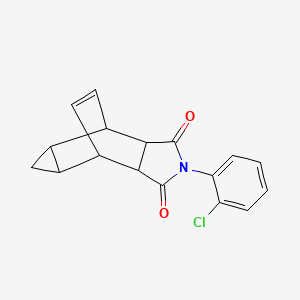

| IUPAC Name | 4-(2-chlorophenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |

| Standard InChI | InChI=1S/C17H14ClNO2/c18-12-3-1-2-4-13(12)19-16(20)14-8-5-6-9(11-7-10(8)11)15(14)17(19)21/h1-6,8-11,14-15H,7H2 |

| Standard InChI Key | PEZUNMPHVSMCGS-UHFFFAOYSA-N |

| SMILES | C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5Cl |

| Canonical SMILES | C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5Cl |

Introduction

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₇H₁₄ClNO₂ |

| Molecular Weight | 299.75 g/mol |

| CAS Registry Number | 357623-63-3 |

| Predicted LogP | 3.2 (Moderate lipophilicity) |

| Topological Polar Surface Area | 45.2 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

The compound’s moderate lipophilicity (LogP ~3.2) suggests adequate membrane permeability, while its polar surface area indicates potential solubility challenges in aqueous media .

Synthesis and Manufacturing

While detailed synthetic protocols for RCL L204927 remain proprietary, its structure implies a multi-step pathway involving:

-

Friedel-Crafts alkylation of 4-chlorotoluene to introduce the methylene group.

-

Amidation of the resultant intermediate with 2-methoxyethylamine under carbodiimide coupling conditions .

-

Purification via column chromatography or recrystallization to achieve pharmaceutical-grade purity.

Key reagents likely include 4-chlorobenzyl chloride, 2-methoxyethylamine, and N,N’-dicyclohexylcarbodiimide (DCC). The absence of published yield data necessitates caution in assessing scalability.

Applications and Pharmacological Profile

RCL L204927 is cataloged as Terbinafine Related Compound D, indicating its role as a synthetic intermediate or degradation product in antifungal drug manufacturing . Terbinafine (CAS 91161-71-6) inhibits squalene epoxidase, a critical enzyme in ergosterol biosynthesis. While direct mechanistic studies on RCL L204927 are lacking, structural similarities suggest potential antifungal activity via analogous pathways.

Table 2: Comparative Analysis with Terbinafine

| Parameter | RCL L204927 | Terbinafine |

|---|---|---|

| Molecular Formula | C₁₇H₁₄ClNO₂ | C₂₁H₂₅ClN |

| Primary Use | Synthetic Intermediate | Antifungal Agent |

| Target Enzyme | Not Determined | Squalene Epoxidase |

| Bioavailability | Unknown | 40% (Oral) |

The compound’s lack of a tert-butylacetylene side chain—a key pharmacophore in terbinafine—likely diminishes its antifungal efficacy, relegating it to non-therapeutic roles .

Research Gaps and Future Directions

-

Mechanistic Studies: Elucidate interactions with fungal enzymes like squalene epoxidase.

-

Toxicological Profiling: Assess acute and chronic toxicity in model organisms.

-

Synthetic Optimization: Develop high-yield routes to support large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume